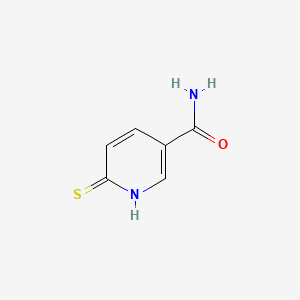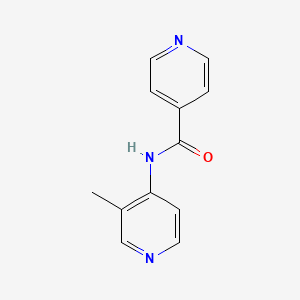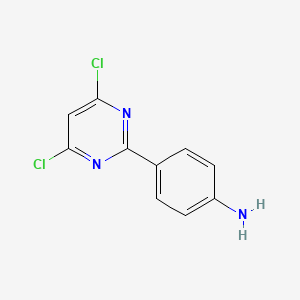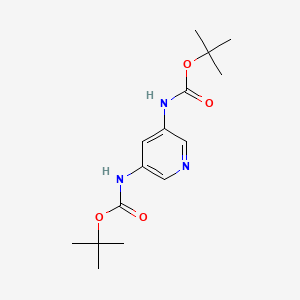![molecular formula C66H70Br2O4 B11766067 11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate](/img/structure/B11766067.png)
11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and bromine atoms
Métodos De Preparación
The synthesis of 11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 11-bromoundecanol, which is then reacted with various reagents to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Aplicaciones Científicas De Investigación
11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.
Medicinal Chemistry: Researchers are exploring its potential as a pharmaceutical intermediate, particularly in the development of new drugs with specific biological activities.
Industrial Applications: The compound is also used in various industrial processes, including the production of specialty chemicals and coatings.
Mecanismo De Acción
The mechanism of action of 11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s bromine atoms and aromatic rings may play a role in its binding to target molecules, influencing various biochemical processes.
Comparación Con Compuestos Similares
Compared to other similar compounds, 11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate stands out due to its unique structure and reactivity. Similar compounds include:
11-bromoundecyl methacrylate: This compound has a similar bromine-containing structure but differs in its functional groups and applications.
11-bromo-1-undecanol: Another bromine-containing compound, primarily used as an intermediate in organic synthesis.
4-bromo-1,2-diphenylethene: Shares some structural similarities but has different reactivity and applications.
Propiedades
Fórmula molecular |
C66H70Br2O4 |
|---|---|
Peso molecular |
1087.1 g/mol |
Nombre IUPAC |
11-bromoundecyl 4-[2-[4-[(Z)-2-[4-[2-[4-(11-bromoundecoxycarbonyl)phenyl]ethynyl]phenyl]-1,2-diphenylethenyl]phenyl]ethynyl]benzoate |
InChI |
InChI=1S/C66H70Br2O4/c67-49-21-11-7-3-1-5-9-13-23-51-71-65(69)61-45-37-55(38-46-61)31-29-53-33-41-59(42-34-53)63(57-25-17-15-18-26-57)64(58-27-19-16-20-28-58)60-43-35-54(36-44-60)30-32-56-39-47-62(48-40-56)66(70)72-52-24-14-10-6-2-4-8-12-22-50-68/h15-20,25-28,33-48H,1-14,21-24,49-52H2/b64-63- |
Clave InChI |
ZFYQVJNTZATKEC-MJGXADGJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)C#CC4=CC=C(C=C4)C(=O)OCCCCCCCCCCCBr)/C5=CC=C(C=C5)C#CC6=CC=C(C=C6)C(=O)OCCCCCCCCCCCBr |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)C(=O)OCCCCCCCCCCCBr)C5=CC=C(C=C5)C#CC6=CC=C(C=C6)C(=O)OCCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


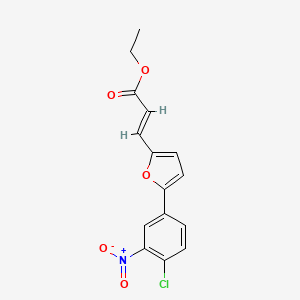


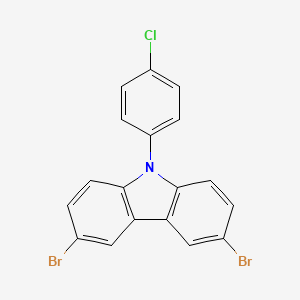

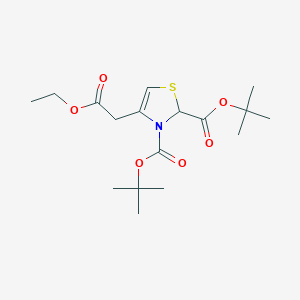
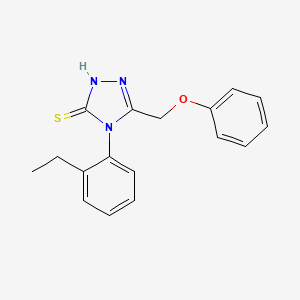
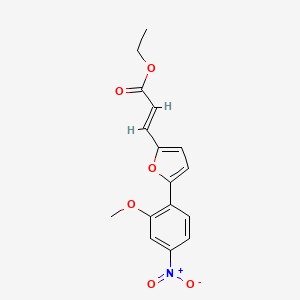
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)
